2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISWGKLHWQOPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=C(S2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623593 | |
| Record name | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923010-75-7 | |
| Record name | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction is a cornerstone for synthesizing aminothiophene derivatives. For this compound, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile serves as a key intermediate, synthesized via a modified Gewald protocol.
Palladium-Mediated Sonogashira Coupling
This method constructs the thieno[2,3-c]pyran core via cross-coupling reactions.
Procedure
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Coupling : 3-Iodothiophene-2-carboxylic acid reacts with terminal alkynes (e.g., propargyl alcohol) using PdCl₂(PPh₃)₂ and CuI in DMF.
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Cyclization : Intramolecular esterification forms the pyranone ring.
Example :
tert-Butyl Ester Protection/Deprotection Strategy
The tert-butyl ester derivative (2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester) serves as a protected intermediate, enabling selective functionalization.
Synthesis and Deprotection
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Esterification : The carboxylic acid is protected as a tert-butyl ester using Boc anhydride.
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Post-Functionalization : The amino group undergoes reactions (e.g., acylation).
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Acidic Deprotection : Treatment with trifluoroacetic acid (TFA) regenerates the free carboxylic acid.
Advantage : Mitigates side reactions during synthetic modifications.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes.
Mechanism of Action
The mechanism of action of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosine-protein phosphatase non-receptor type 1, which plays a role in regulating insulin signaling pathways. This inhibition can lead to increased insulin sensitivity, making it a potential candidate for diabetes treatment .
Comparison with Similar Compounds
Pyran vs. Thiopyran Derivatives
Replacing the oxygen atom in the pyran ring with sulfur yields thiopyran analogues, such as ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide (MW: 275.337). This substitution introduces sulfone groups, increasing molecular weight and altering electronic properties. The sulfur atom enhances lipophilicity and may influence metabolic stability, though its biological activity remains less characterized compared to the parent pyran compound .
Ester Derivatives
- Ethyl/Methyl Esters: Derivatives like ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (MW: 227.046) and its methyl ester counterpart (sc-328332, Santa Cruz Biotechnology) are common. These esters improve lipophilicity, facilitating cellular uptake. The ethyl ester is often hydrolyzed in vivo to release the active carboxylic acid .
- tert-Butyl Esters: Compounds such as 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-tert-butyl ester (CAS: 193537-14-3) incorporate bulky tert-butyl groups, enhancing steric protection of the carboxylic acid and prolonging half-life in biological systems .
Pyridine vs. Pyran Analogues
Replacing the oxygen in the pyran ring with nitrogen generates pyridine derivatives, such as 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid. However, this modification may reduce metabolic stability due to increased susceptibility to oxidation .
Substituents on the Amino Group
- Acylated Derivatives: Compounds like 2-(cyclopropanecarbonyl-amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid amide (Comp. B165) exhibit improved enzyme selectivity. The cyclopropane group introduces rigidity, optimizing binding to hydrophobic enzyme pockets .
- Ureido Derivatives: 2-[3-(3-Fluoro-phenyl)-ureido]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid amide (Comp. B166) incorporates a fluorinated aryl group, enhancing electronic effects and bioavailability .
Ring Substituents
- Dimethyl Substitution : CID-067700 features a 5,5-dimethyl group on the pyran ring, increasing hydrophobicity and membrane permeability. This modification is critical for CNS-targeting applications .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Overview
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid (CAS Number: 848324-33-4) is a compound belonging to the class of thienopyran derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and neuropharmacology.
- Molecular Formula : C₈H₈N₂O₂S
- Molecular Weight : 198.25 g/mol
- Melting Point : 222–223 °C
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O₂S |
| Molecular Weight | 198.25 g/mol |
| Melting Point | 222–223 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyran derivatives, including this compound. Research indicates that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.73 μM against FaDu cells (human pharyngeal squamous cell carcinoma), indicating significant cytotoxicity and the ability to induce apoptosis through mechanisms such as autophagy and cell cycle arrest .
Case Study Example :
In a study focusing on structural modifications of thienopyran derivatives, it was found that specific substitutions enhanced the compound's ability to inhibit cancer cell growth through dual inhibition of topoisomerase I and II, which are critical enzymes involved in DNA replication and repair .
Neuropharmacological Effects
The biological activity of this compound extends to neuropharmacology as well. Thienopyran derivatives have been investigated for their role in modulating excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the central nervous system. Inhibitors of these transporters have potential implications for treating neurodegenerative diseases .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may be mediated through:
- Topoisomerase Inhibition : Disruption of DNA replication and transcription processes.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Modulation of EAATs : Affecting neurotransmitter levels and neuronal excitability.
Safety and Toxicity
The safety profile of thienopyran derivatives is an essential consideration in their development as therapeutic agents. Preliminary data suggest that while some derivatives exhibit cytotoxicity against cancer cells, they may also present risks for normal cells at higher concentrations. Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid?
- Methodology : The compound is synthesized via:
- Gewald Reaction : Reacting tetrahydro-pyran-4-one with tert-butyl cyanoacetate and sulfur under basic conditions (e.g., diethylamine in ethanol at 0°C), yielding regioisomeric mixtures. The 7-hydroxymethyl regioisomer is isolated via silylation and chromatography .
- Acid-Catalyzed Cyclization : Using tetrahydro-pyran-4-one derivatives with malononitrile and sulfur in ethanol under acidic conditions, achieving ~70% yield .
- Key Data :
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Gewald | tert-butyl cyanoacetate, S₈ | Ethanol, 0°C, diethylamine | 68% | |
| Acidic | Malononitrile, S₈ | Ethanol, H⁺ | 70% |
Q. How is the compound characterized structurally?
- NMR Analysis :
- 1H NMR : Signals at δ 5.5 ppm (broad, NH₂), 2.5–3.5 ppm (dihydropyran CH₂), and 6.8–7.2 ppm (thieno ring protons) .
- 13C NMR : Carboxylic acid carbonyl at ~170 ppm, thieno carbons at 110–150 ppm .
Advanced Research Questions
Q. How can regioisomer formation be minimized during derivatization?
- Strategy : Use hydroxyl-protecting groups (e.g., triethylsilyl chloride) to block undesired reactivity. Chromatographic separation (silica gel) resolves regioisomers, as demonstrated in the synthesis of 7-hydroxymethyl derivatives .
- Example : Silylation of the 7-hydroxymethyl regioisomer followed by oxalation and deprotection yields >90% purity .
Q. What modifications enhance solubility for biological assays?
- Approach : Introduce polar groups (e.g., sulfonic acid via sulfonic acid chloride in CH₂Cl₂ at low temps) or form water-soluble salts (e.g., sodium carboxylate) .
- Data : Sulfonated derivatives show 10–20× improved solubility in PBS (pH 7.4) compared to the parent compound .
Q. How is the compound utilized in targeting Rab GTPases?
- Application : The core structure is functionalized with carbamoylthioyl groups to create inhibitors (e.g., sc-503400), which selectively bind Rab7’s GTPase domain, disrupting vesicular trafficking .
- Mechanism : Competitive inhibition of GTP binding (IC₅₀ = 2.1 µM for Rab7) with cross-reactivity noted for Rab14/Rab35 .
Q. What analytical challenges arise in stability studies?
- Issue : Degradation under oxidative conditions (e.g., peroxide exposure) forms sulfoxide byproducts.
- Mitigation : Use antioxidants (e.g., BHT) in storage buffers and monitor via LC-MS for sulfoxide peaks (m/z +16) .
Data Contradictions and Resolutions
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Synthetic Yield Variability :
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Biological Activity Discrepancies :
- Conflict : Rab7 inhibition varies between studies (IC₅₀ = 2.1–5.0 µM) .
- Resolution : Differences in assay conditions (e.g., Mg²⁺ concentration) impact GTP binding; standardize buffer systems (10 mM MgCl₂, pH 7.4) .
Research Workflow Recommendations
Synthesis : Prioritize Gewald conditions for scalability .
Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for regioisomer separation .
Biological Testing : Validate solubility-adjusted derivatives in cell-based assays (e.g., endosomal trafficking inhibition in HeLa cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
